Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate
Description
Historical Context of Pyrrolidine Derivatives in Chemistry
Pyrrolidine, a five-membered saturated nitrogen heterocycle, has been a cornerstone of organic chemistry since its isolation from natural alkaloids like nicotine and hygrine in the 19th century. The structural simplicity and conformational flexibility of pyrrolidine derivatives enabled their rapid adoption in synthetic chemistry. By the mid-20th century, substituted pyrrolidines became critical intermediates for pharmaceuticals, exemplified by proline-derived drugs like captopril (ACE inhibitor) and lincomycin (antibiotic). The introduction of protecting groups such as tert-butoxycarbonyl (Boc) in the 1960s revolutionized the stereocontrolled synthesis of pyrrolidine scaffolds, allowing precise manipulation of chiral centers.
Structural Classification and Nomenclature
Ethyl (2R,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate (C₁₃H₂₃NO₄, MW 257.33 g/mol) belongs to the class of N-protected pyrrolidine carboxylates. Its systematic IUPAC name reflects three key features:
- Core structure : Pyrrolidine ring with methyl (C4) and ethoxycarbonyl (C2) substituents.
- Stereochemistry : (2R,4R) configuration at chiral centers.
- Protecting group : Boc (tert-butoxycarbonyl) on the nitrogen atom.
| Structural Feature | Position | Role |
|---|---|---|
| Pyrrolidine ring | Backbone | Confers rigidity and chirality |
| Boc group | N1 | Protects amine during synthesis |
| Ethyl carboxylate | C2 | Enhances solubility/reactivity |
| Methyl substituent | C4 | Modulates steric/electronic effects |
The compound’s conformational preferences are influenced by the cis-relationship between C2 and C4 substituents, which restricts ring puckering and stabilizes specific transition states in reactions.
Importance of Chiral Pyrrolidine Scaffolds in Chemical Research
Chiral pyrrolidines are indispensable in asymmetric synthesis due to their ability to induce stereoselectivity in C–C bond-forming reactions. The (2R,4R) configuration of this compound is particularly valuable:
- Drug discovery : Serves as a precursor for kinase inhibitors (e.g., JNK3 inhibitors) and antiviral agents by mimicking proline-rich peptide motifs.
- Catalysis : Acts as a ligand in transition-metal complexes for enantioselective hydrogenations.
- Natural product synthesis : Used in the total synthesis of pyrrolizidine alkaloids and macrolides.
A 2023 study demonstrated that the methyl group at C4 enhances diastereoselectivity (>20:1 dr) in vinylogous aldol reactions by enforcing a pseudo-axial conformation of the Boc group.
Current Research Landscape
Recent advances in the application of this compound include:
- Peptidomimetics : Incorporation into macrocyclic peptides targeting GPCRs, with improved metabolic stability over linear analogs.
- Organocatalysis : Development of bifunctional catalysts for asymmetric Michael additions (up to 99% ee).
- Materials science : Functionalization of metal-organic frameworks (MOFs) for chiral separation.
Catalytic asymmetric synthesis routes have achieved 88–95% yields using SnCl₄-mediated -Wittig rearrangements, as reported in 2023. Notably, the compound’s Boc group enables orthogonal deprotection strategies, facilitating sequential functionalization at N1 and C2 positions.
Key Research Trends (2020–2025):
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R,4R)-4-methylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-6-17-11(15)10-7-9(2)8-14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPQWBHHNZWJOD-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Oxidation and Reduction Route from 4-Picoline Derivatives
One prominent method involves starting from 4-picoline-2-carboxylic acid ethyl ester, which undergoes catalytic oxidation followed by reduction to yield the desired 4-methylpyrrolidine derivative with ethyl ester functionality. The process is detailed as follows:
| Step | Description | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Catalytic oxidation of 4-picoline-2-carboxylic acid ethyl ester to form 4-picoline-2-carboxylic acid ethyl ester oxynitride | Phospho-molybdic acid catalyst, hydrogen peroxide drip, 0–80 °C, 4–8 hours, aqueous medium | Formation of oxynitride intermediate, yield ~92% |
| 2 | Reduction of oxynitride to 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride | Methanol solvent, anhydrous formic acid amine, 10% palladium on charcoal catalyst, 0–50 °C, 1–20 hours, atmospheric pressure | Reduction to piperidine derivative, yield 76–79% |
| 3 | Isolation and purification | Extraction with dichloromethane/ethyl acetate, pH adjustment with HCl, recrystallization from ethanol/ethyl acetate | Pure white solid product |
This method is notable for its high yields and reproducibility. The use of phospho-molybdic acid as a catalyst and hydrogen peroxide as an oxidant ensures efficient oxidation without racemization. The subsequent catalytic hydrogenation under mild conditions preserves stereochemistry, crucial for the (2R,4R) configuration.
Cyclization via Formic Mixed Anhydrides and Strong Base
Another advanced synthetic approach involves the cyclization of suitable precursors using formic mixed anhydrides or alkyl formates in the presence of strong bases capable of α-hydrogen abstraction. Key features include:
- Use of formic anhydride or derivatives (e.g., acetic formic anhydride) or alkyl formates (methyl, ethyl, propyl formate).
- Strong bases such as lithium bis(trimethylsilyl)amide, lithium diisopropylamide, or sodium/potassium alkoxides to promote cyclization.
- Addition of acids like trifluoroacetic acid or acetic acid to improve reaction yield.
- Subsequent hydrolysis and catalytic hydrogenation steps to obtain the pyrrolidine derivative with defined stereochemistry.
This method allows for stereoselective synthesis of pyrrolidine-2-carboxylic acid derivatives, including the (2R,4R)-configured compounds, by controlling the cyclization and reduction steps carefully. Catalytic hydrogenation using chiral catalysts ensures cis-isomer formation without racemization, an unexpected technical advantage over traditional methods.
Comparative Data Table of Preparation Methods
| Feature | Catalytic Oxidation/Reduction (From 4-Picoline) | Cyclization via Formic Anhydrides and Strong Base |
|---|---|---|
| Starting Material | 4-picoline-2-carboxylic acid ethyl ester | Suitable pyrrolidine precursors (compound G) |
| Key Reagents | Phospho-molybdic acid, H2O2, Pd/C, formic acid amine | Formic mixed anhydrides/alkyl formates, strong bases (LHMDS, LDA), acids |
| Reaction Conditions | 0–80 °C oxidation, 0–50 °C reduction, atmospheric pressure | Variable, typically strong base at low temperature, acid addition |
| Stereoselectivity | High, preserves (2R,4R) configuration | High, cis-isomer formation with chiral catalysts |
| Yield | 76–92% per step | Good yields with improved selectivity |
| Purification | Extraction, pH adjustment, recrystallization | Hydrolysis, catalytic hydrogenation, isolation |
| Advantages | Simple catalyst system, scalable | Controlled stereochemistry, avoids racemization |
Detailed Research Findings and Notes
The oxidation of 4-picoline-2-carboxylic acid ethyl ester to its oxynitride intermediate proceeds efficiently with phospho-molybdic acid and hydrogen peroxide, yielding up to 92% of the intermediate, which is crucial for further reduction steps.
Reduction of the oxynitride intermediate using palladium on charcoal and anhydrous formic acid amine in methanol under mild temperatures (0–50 °C) preserves the stereochemical integrity of the molecule, yielding the 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride with yields around 78–79%.
The cyclization method employing formic mixed anhydrides with strong bases allows the formation of pyrrolidine rings with defined stereochemistry. The addition of acids such as trifluoroacetic acid enhances yields by stabilizing intermediates.
Catalytic hydrogenation using chiral catalysts prevents racemization at the 4-position, which is a significant advancement over traditional hydrogenation methods that often produce racemic mixtures.
Protection of the nitrogen with a boc group (tert-butoxycarbonyl) is typically introduced after ring formation to afford the final Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate, ensuring stability and facilitating further synthetic transformations.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate has a wide range of applications:
Organic Synthesis
- Building Block : It serves as a crucial building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
- Chiral Auxiliary : The compound is utilized as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Medicinal Chemistry
- Intermediate in Drug Development : this compound is employed as an intermediate in the synthesis of bioactive compounds targeting various diseases, including cancer and neurological disorders.
- Peptide Synthesis : The Boc protecting group allows for selective reactions during peptide bond formation, making it valuable in the development of peptide-based therapeutics.
Biological Studies
- Enzyme Inhibitors : It is used in the synthesis of enzyme inhibitors, which are crucial for understanding biochemical pathways and developing new therapeutic agents.
- Receptor Agonists : The compound's structural features make it suitable for designing receptor agonists that can modulate biological responses.
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound in synthesizing a series of novel enzyme inhibitors. The compound facilitated the formation of key intermediates that exhibited significant inhibitory activity against specific targets involved in cancer progression.
Case Study 2: Development of Peptide-Based Drugs
Research involving this compound highlighted its role in synthesizing peptide analogs with enhanced bioactivity. The Boc group allowed for selective deprotection under mild conditions, leading to successful peptide bond formation without side reactions.
Mechanism of Action
The mechanism of action of Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The Boc group provides steric hindrance, which can influence the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
Fluorinated Pyrrolidine Derivatives
Ethyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate (CAS 1881265-72-0) replaces the 4-methyl group in the target compound with two fluorine atoms. The electronegative fluorine substituents significantly alter electronic properties, increasing metabolic stability and lipophilicity, which may enhance blood-brain barrier penetration in drug candidates.
Piperidine-Based Analogs
Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (CAS 357154-16-6) and Ethyl 1-Boc-piperidine-2-carboxylate (CAS 362703-48-8) feature a six-membered piperidine ring instead of pyrrolidine. The larger ring size increases conformational flexibility, which can influence receptor binding kinetics. The 4-oxo group in the former introduces a polar ketone, improving aqueous solubility but complicating synthetic steps due to keto-enol tautomerism .
| Property | Target Compound | 4-Oxopiperidine Analog |
|---|---|---|
| Ring Size | 5-membered (pyrrolidine) | 6-membered (piperidine) |
| Solubility | Low (organic solvents) | Moderate (polar solvents) |
| Purity | 95–97% | 95% |
Functionalized Pyrrole and Pyridazine Derivatives
Compounds like Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate () and (4aR)-1-[(2,3-difluorophenyl)methyl]-4a-ethyl-4-hydroxy-pyridazine-3-carboxamide () exhibit extended aromatic systems and fluorinated substituents. These structural features enhance π-π stacking interactions and resistance to oxidative degradation but introduce synthetic challenges, as evidenced by the 21% yield reported for the pyrrole derivative .
Hydroxylated and Acylated Derivatives
Methyl (2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate () incorporates a hydroxyl group at the 4-position and a bulky acyl side chain. However, the altered stereochemistry (2S,4R vs. 2R,4R) could render it unsuitable for applications requiring strict enantiomeric control .
Key Research Findings
- Synthetic Efficiency : The target compound’s methyl group and Boc protection enable straightforward synthesis (95–97% purity), whereas analogs with fluorinated or aromatic substituents require multi-step protocols with lower yields (e.g., 21% for a pyrrole analog) .
- Biological Relevance : Piperidine analogs are preferred for CNS-targeting drugs due to enhanced flexibility, while fluorinated derivatives are prioritized for metabolic stability .
- Cost Considerations : The target compound is commercially available at €156–€600/g, whereas specialized analogs (e.g., difluoro or oxo derivatives) may incur higher costs due to complex synthesis .
Biological Activity
Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate is a chiral compound belonging to the pyrrolidine family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and implications for drug discovery.
- Molecular Formula : C₁₂H₁₉NO₄
- Molecular Weight : 259.30 g/mol
- Structure : Contains a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylate group at the 2-position of the pyrrolidine ring.
Biological Activity
This compound exhibits significant biological activities that are crucial for its application in medicinal chemistry:
-
Interaction with Biological Targets :
- The compound has been shown to interact with specific receptors and enzymes, influencing metabolic pathways and cellular responses. Its binding affinity to neurotransmitter receptors suggests potential therapeutic applications in neurological disorders.
-
Medicinal Chemistry Applications :
- It serves as a scaffold for developing new pharmacologically active compounds, particularly those targeting ionotropic glutamate receptors involved in synaptic transmission and plasticity. This interaction may lead to new treatments for conditions such as epilepsy and neurodegenerative diseases.
-
Metabolic Effects :
- Experimental studies indicate that derivatives of this compound can improve insulin sensitivity and normalize lipid profiles, highlighting its potential in managing metabolic syndrome.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals its unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 4-methylpyrrolidine-2-carboxylate | Methyl at 4-position | Less sterically hindered; different biological activity |
| Ethyl 1-Boc-pyrrolidine-3-carboxylate | Boc protection at 1-position | Different regioselectivity; used in peptide synthesis |
| N-Boc-2-methylpyrrolidine | Methyl at 2-position | More reactive due to unprotected nitrogen |
This table illustrates how the specific stereochemistry and functional groups of this compound influence its reactivity and biological profile compared to similar compounds.
Synthesis
The synthesis of this compound typically involves several steps including:
- Protection of the amine group using Boc anhydride.
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the ethyl ester group via esterification reactions.
These synthetic pathways are crucial for obtaining high yields of the desired compound while maintaining its biological activity .
Case Studies
Recent studies have highlighted the compound's versatility as a lead compound in drug discovery:
- Neurotransmitter Receptor Studies : Research has demonstrated that derivatives of this compound exhibit selective binding to glutamate receptors, suggesting their utility in treating neurological conditions.
- Pharmacological Screening : A library of derivatives synthesized from this compound was screened for various biological activities, revealing several candidates with promising pharmacological profiles .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Ethyl (2R,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate while preserving stereochemical integrity?
- Methodology : Use chiral starting materials (e.g., enantiopure amino acids) and stereospecific reactions. For example, the Boc-protection step should employ anhydrous conditions with Boc₂O (di-tert-butyl dicarbonate) and a base like DMAP (4-dimethylaminopyridine) to minimize racemization. Monitor reaction progress via TLC or HPLC with chiral columns. Evidence from Argatroban intermediate synthesis shows that ethyl esters of piperidine derivatives can be prepared via catalytic hydrogenation or enzymatic resolution to maintain stereochemistry .
- Validation : Confirm enantiomeric purity using polarimetry or chiral HPLC. X-ray crystallography (as in related pyrrolidine derivatives) can validate absolute configuration .
Q. How can the compound’s purity and structural identity be rigorously characterized?
- Analytical Workflow :
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 210–254 nm).
- Structural Confirmation :
- NMR : Assign peaks for the Boc group (δ ~1.4 ppm, singlet for tert-butyl), ester carbonyl (δ ~170 ppm in C NMR), and pyrrolidine protons (δ 3.0–4.0 ppm for N–CH₂).
- Mass Spectrometry : ESI-MS should show [M+H]⁺ or [M+Na]⁺ ions consistent with the molecular formula (C₁₄H₂₅NO₄).
- Crystallography : If single crystals are obtained (e.g., via slow evaporation in hexane/ethyl acetate), X-ray diffraction can resolve bond lengths and angles .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and reduce diastereomer formation?
- Strategies :
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Rhodium-BINAP complexes) for hydrogenation steps to enhance enantioselectivity.
- Protection/Deprotection Sequences : Avoid acidic conditions during Boc removal to prevent ester hydrolysis; use TFA (trifluoroacetic acid) in DCM at 0°C for controlled deprotection .
- Byproduct Analysis : Employ LC-MS to identify diastereomers. If detected, optimize recrystallization solvents (e.g., tert-butyl methyl ether for preferential crystallization) .
Q. How can computational methods predict the compound’s reactivity in downstream applications (e.g., peptide coupling)?
- Approach :
- DFT Calculations : Model the compound’s nucleophilicity at the pyrrolidine nitrogen using Gaussian or ORCA software. Compare activation energies for Boc-deprotection or acylation reactions.
- Docking Studies : Simulate interactions with enzymes (e.g., proteases) to assess steric hindrance from the 4-methyl group. Tools like AutoDock Vina can predict binding affinities .
- Validation : Correlate computational results with experimental kinetics (e.g., stopped-flow spectroscopy for reaction rates).
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected H NMR splitting patterns)?
- Troubleshooting :
- Dynamic Effects : If splitting arises from restricted rotation (e.g., Boc group), perform variable-temperature NMR (VT-NMR) to observe coalescence.
- Impurity Identification : Use 2D NMR (COSY, HSQC) to distinguish between diastereomers and solvent artifacts.
- Crystallographic Validation : Cross-reference NMR assignments with X-ray data to confirm spatial arrangement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
